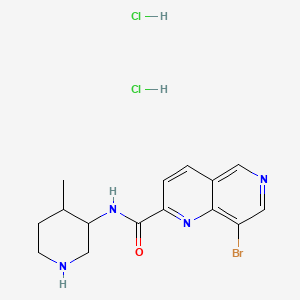
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
科学研究应用
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
作用机制
The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.
属性
分子式 |
C10H7ClF3N |
|---|---|
分子量 |
233.62 g/mol |
IUPAC 名称 |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6H,1-2H2 |
InChI 键 |
DEMCSUGYOCDYSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC#N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


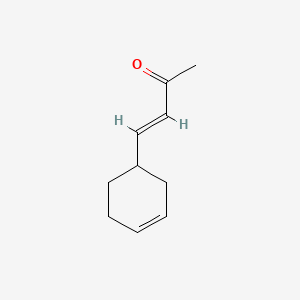
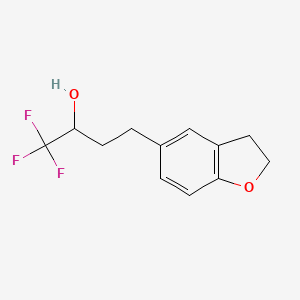
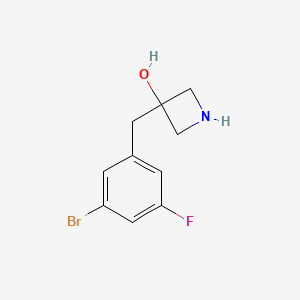
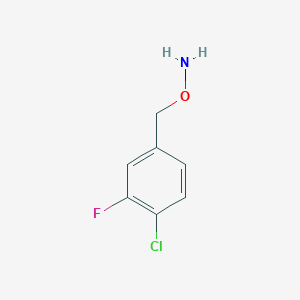
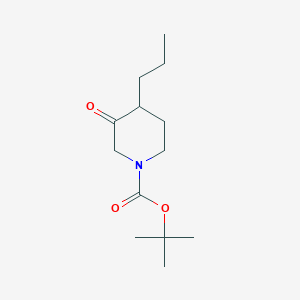


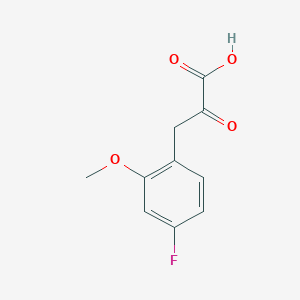
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

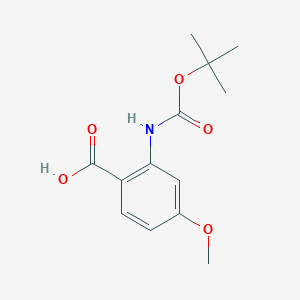
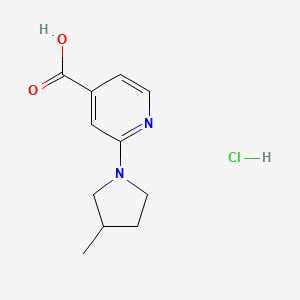
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
